Tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two hydroxyl groups, and a hydroxymethyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups, such as tert-butyl carbamate, and reagents like sodium hydride and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming simpler piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated piperidine derivatives .
Scientific Research Applications
Tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, affecting their activity and function. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and hydroxymethyl groups on the piperidine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H21NO5 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-4-7(6-13)9(15)8(14)5-12/h7-9,13-15H,4-6H2,1-3H3 |
InChI Key |
CRDSYUQRAHFKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C(C1)O)O)CO |
Origin of Product |
United States |
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